molecular formula C15H20ClN3O2 B14671704 5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 51094-01-0

5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B14671704
CAS No.: 51094-01-0
M. Wt: 309.79 g/mol
InChI Key: VDMZBEHQZNAOCQ-UHFFFAOYSA-N
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Description

5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the reaction of 2-chlorophenylpiperazine with ethyl oxazolidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, potentially modulating their activity. The oxazolidinone moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one is unique due to its combination of a piperazine ring with an oxazolidinone moiety, which may confer distinct pharmacological properties compared to other piperazine derivatives

Properties

CAS No.

51094-01-0

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

5-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H20ClN3O2/c16-13-3-1-2-4-14(13)19-9-7-18(8-10-19)6-5-12-11-17-15(20)21-12/h1-4,12H,5-11H2,(H,17,20)

InChI Key

VDMZBEHQZNAOCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2CNC(=O)O2)C3=CC=CC=C3Cl

Origin of Product

United States

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